Substance P, pro(9)-met(O2)(11)-

Descripción general

Descripción

Substance P, pro(9)-met(O2)(11)- is a modified form of the neuropeptide Substance P. Substance P is an 11 amino acid neuropeptide that belongs to the tachykinin family and functions as a neurotransmitter and neuromodulator. It is primarily involved in processes such as nociception (pain perception) and inflammation . The modified form, pro(9)-met(O2)(11)-, indicates specific substitutions at the 9th and 11th positions of the peptide chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Substance P, pro(9)-met(O2)(11)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The specific substitutions at the 9th and 11th positions are introduced during the synthesis process using protected amino acid derivatives. The reaction conditions generally include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of Substance P, pro(9)-met(O2)(11)-, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), which separates the desired product from impurities based on differences in their chemical properties .

Análisis De Reacciones Químicas

Types of Reactions

Substance P, pro(9)-met(O2)(11)-, can undergo various chemical reactions, including:

Oxidation: The methionine residue at the 11th position can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Coupling reagents such as DIC and HOBt are used in peptide synthesis to introduce substitutions.

Major Products Formed

Oxidation: Methionine sulfoxide at the 11th position.

Reduction: Free thiol groups from disulfide bonds.

Substitution: Modified peptides with different amino acid sequences.

Aplicaciones Científicas De Investigación

Cancer Treatment

Sar9,Met(O2)11-Substance P has shown promising results in the treatment of glioblastoma multiforme (GBM), a highly aggressive brain tumor. Its high affinity for NK1Rs, which are abundantly expressed in GBM cells and their vasculature, makes it a suitable candidate for targeted therapy. Recent studies have demonstrated that radiolabeled versions of this compound can effectively target glioblastoma stem cells, enhancing therapeutic efficacy while minimizing damage to surrounding healthy tissues.

- Case Study : A theranostic approach utilizing DOTA-[Thi8,Met(O2)11]SP has been evaluated, showing high selectivity for NK1R without significant activation of other tachykinin receptors or MRGPRX2. This selectivity is crucial as it reduces off-target effects and enhances the therapeutic index of the treatment .

Pain Management

Substance P is well-known for its role in pain perception and inflammatory responses. The analog Sar9,Met(O2)11-Substance P has been investigated for its potential in modulating pain pathways through NK1R activation. By selectively targeting these receptors, it may provide relief from chronic pain conditions with fewer side effects compared to traditional analgesics.

- Research Insight : Studies indicate that compounds like Sar9,Met(O2)11-Substance P can inhibit pain signaling pathways effectively, offering a novel approach to pain management that could complement existing therapies .

Receptor Selectivity and Binding Affinity

The selectivity of Sar9,Met(O2)11-Substance P for NK1Rs has been quantitatively assessed through binding assays. It demonstrates a high binding affinity (Kd = 1.4 nM), indicating its potential as a valuable tool for studying NK1R-related functions and signaling pathways.

- Binding Profile : Autoradiographic studies reveal that this compound binds specifically to NK1Rs in rat brain tissues, providing insights into its mechanism of action and supporting its use in research settings .

Mecanismo De Acción

Substance P, pro(9)-met(O2)(11)-, exerts its effects by binding to the neurokinin 1 receptor (NK1R), a G-protein coupled receptor. Upon binding, it activates intracellular signaling pathways that lead to the release of various neurotransmitters and cytokines. This activation results in the modulation of pain perception and inflammatory responses. The specific substitutions at the 9th and 11th positions may alter the binding affinity and efficacy of the peptide .

Comparación Con Compuestos Similares

Similar Compounds

Neurokinin A: Another member of the tachykinin family with similar functions.

Neuropeptide K: A longer form of neurokinin A with additional biological activities.

Neuropeptide γ: Another tachykinin peptide with distinct receptor binding properties.

Uniqueness

Substance P, pro(9)-met(O2)(11)-, is unique due to its specific substitutions, which may confer different biological activities and receptor binding affinities compared to other tachykinin peptides. These modifications can be exploited to develop targeted therapies with improved efficacy and reduced side effects .

Actividad Biológica

Substance P (SP) is an eleven-amino acid neuropeptide that plays a significant role in various physiological functions, particularly in pain perception, inflammation, and neurogenic processes. The compound Substance P, pro(9)-met(O2)(11)- , also known as [Sar9,Met(O2)11]-Substance P , is a synthetic analog that exhibits enhanced biological activity and receptor selectivity, particularly for the tachykinin NK1 receptor. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

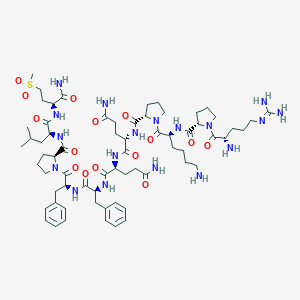

Chemical Structure and Modifications

Chemical Formula : C64H100N18O15S

The modifications in [Sar9,Met(O2)11]-Substance P involve:

- Substitution of serine at position 9 with sarcosine.

- Oxidation of methionine at position 11 to methionine sulfoxide.

These changes enhance the compound's agonistic activity at the NK1 receptor, which is crucial for mediating pain and inflammatory responses .

Receptor Interaction

Substance P interacts primarily with neurokinin-1 receptors (NK1R) . Research has demonstrated that [Sar9,Met(O2)11]-Substance P binds with high affinity to NK1R, exhibiting a dissociation constant (Kd) of approximately 1.4 nM. This compound competes effectively with native SP for binding sites on NK1R, showcasing its potential as a selective agonist .

Physiological Effects

- Pain Perception :

- Inflammation :

- Wound Healing :

Case Study: NK1R Binding Affinity

A study utilized autoradiography to visualize NK1R distribution in rat brains using [3H]-[Sar9,Met(O2)11]-Substance P. The results confirmed that this compound binds selectively to NK1R over other tachykinin receptors (NK2R and NK3R), reinforcing its utility in studying neurokinin biology .

Table 1: Comparison of Tachykinin Receptor Selectivity

| Compound Name | Receptor Affinity (Kd) | Key Features |

|---|---|---|

| [Sar9,Met(O2)11]-Substance P | 1.4 nM | High selectivity for NK1R |

| Native Substance P | Variable | Broad physiological roles |

| Neurokinin A | ~5 nM | Agonist for NK2 receptors |

| Neurokinin B | ~10 nM | Agonist for NK3 receptors |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfonyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H102N18O15S/c1-39(2)36-47(58(90)75-43(55(71)87)29-35-100(3,98)99)80-62(94)52-24-15-34-84(52)65(97)49(38-41-18-8-5-9-19-41)81-59(91)48(37-40-16-6-4-7-17-40)79-57(89)44(25-27-53(69)85)76-56(88)45(26-28-54(70)86)77-60(92)51-23-14-33-83(51)64(96)46(21-10-11-30-67)78-61(93)50-22-13-32-82(50)63(95)42(68)20-12-31-74-66(72)73/h4-9,16-19,39,42-52H,10-15,20-38,67-68H2,1-3H3,(H2,69,85)(H2,70,86)(H2,71,87)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,89)(H,80,94)(H,81,91)(H4,72,73,74)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAZADKEBGTART-RZGVDQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H102N18O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149404 | |

| Record name | Substance P, pro(9)-met(O2)(11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1419.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110880-54-1 | |

| Record name | Substance P, pro(9)-met(O2)(11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110880541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P, pro(9)-met(O2)(11)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.